Tetracosanoic-24,24,24-d3 acid Tetracosanoic-24,24,24-d3 acid Lignoceric acid-d3 is intended for use as an internal standard for the quantification of lignoceric acid by GC- or LC-MS. Lignoceric acid is a 24-carbon saturated (24:0) fatty acid. In mammals, it is synthesized during brain development and is found in cerebrosides. The deficient peroxisomal oxidation of very-long-chain fatty acids, including lignoceric acid, contributes to certain syndromes, including Zellweger cerebro-hepato-renal syndrome and X chromosome-linked adrenoleukodystrophy. Lignoceric acid is also a by-product of lignin production.

Brand Name: Vulcanchem
CAS No.:
VCID: VC7829313
InChI: InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3
SMILES: CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C24H48O2
Molecular Weight: 371.7 g/mol

Tetracosanoic-24,24,24-d3 acid

CAS No.:

Cat. No.: VC7829313

Molecular Formula: C24H48O2

Molecular Weight: 371.7 g/mol

* For research use only. Not for human or veterinary use.

Tetracosanoic-24,24,24-d3 acid -

Specification

Molecular Formula C24H48O2
Molecular Weight 371.7 g/mol
IUPAC Name 24,24,24-trideuteriotetracosanoic acid
Standard InChI InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3
Standard InChI Key QZZGJDVWLFXDLK-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Introduction

Chemical and Structural Properties of Tetracosanoic-24,24,24-D3 Acid

Molecular Architecture and Isotopic Labeling

Tetracosanoic-24,24,24-D3 acid (CAS 851073-55-7) is a saturated very-long-chain fatty acid with a straight 24-carbon backbone. The deuterium atoms are exclusively localized at the terminal methyl group (C-24), as evidenced by its isomeric SMILES notation:
C(CCCCCCCCCCCCCCCC([2H])([2H])[2H])CCCCCCC(O)=O\text{C(CCCCCCCCCCCCCCCC([2H])([2H])[2H])CCCCCCC(O)=O} .
This strategic deuteration minimizes isotopic interference while preserving the compound’s physicochemical behavior, ensuring compatibility with chromatographic separation techniques . The InChIKey identifier QZZGJDVWLFXDLK-FIBGUPNXSA-N\text{QZZGJDVWLFXDLK-FIBGUPNXSA-N} further differentiates it from non-deuterated lignoceric acid .

Table 1: Comparative Properties of Tetracosanoic Acid and Its Deuterated Analog

PropertyTetracosanoic Acid (C24:0)Tetracosanoic-24,24,24-D3 Acid
Molecular FormulaC24H48O2\text{C}_{24}\text{H}_{48}\text{O}_{2}C24H45D3O2\text{C}_{24}\text{H}_{45}\text{D}_{3}\text{O}_{2}
Molecular Weight (g/mol)368.64371.66
Deuterium Incorporation0%≥99% (d3 form)
Solubility in Chloroform~2 mg/mL~2 mg/mL
Role in MetabolismEndogenous substrateIsotopic internal standard
Data compiled from .

Physicochemical Characteristics

The compound’s logP value of approximately 9.8 underscores its extreme hydrophobicity, necessitating organic solvents like chloroform or tetrahydrofuran for dissolution . Its solid state at room temperature and storage requirements at -20°C ensure long-term stability, with suppliers guaranteeing integrity for over four years under recommended conditions . The deuterium substitution marginally increases molecular weight by 3.02 g/mol compared to the native compound, a difference detectable via high-resolution mass spectrometry .

Applications in Lipidomics and Disease Research

Quantitative Mass Spectrometry

As an internal standard, tetracosanoic-24,24,24-D3 acid corrects for matrix effects and ion suppression during lignoceric acid quantification. Researchers prepare stock solutions in deuterated chloroform (e.g., CDCl3) at 1–5 mg/mL, spiking known concentrations into biological samples prior to lipid extraction . The 3-Da mass shift enables baseline resolution from endogenous C24:0 in selected ion monitoring (SIM) modes, achieving sub-picomolar detection limits .

Insights into Peroxisomal Disorders

Lignoceric acid accumulation characterizes Zellweger syndrome and X-linked adrenoleukodystrophy, disorders of peroxisomal β-oxidation. By tracing deuterated analogs in patient fibroblasts, researchers model defective fatty acid catabolism and screen therapeutic agents . Recent protocols employ pulse-chase experiments with tetracosanoic-24,24,24-D3 acid to quantify residual oxidation capacity in CRISPR-edited cell lines .

Analytical Methodologies and Best Practices

Sample Preparation and Chromatography

Optimal workflows involve Bligh-Dyer extraction followed by normal-phase HPLC or GC-MS analysis. For GC, derivatization to methyl esters (e.g., via BF3-methanol) is essential, while LC-MS/MS typically employs ammonium formate adducts in reversed-phase systems .

Table 2: Representative LC-MS Parameters for Tetracosanoic-24,24,24-D3 Acid

ParameterSpecification
ColumnC18, 2.1 × 100 mm, 1.7 µm
Mobile PhaseA: 10 mM ammonium formate in H2O:MeOH (10:90)
B: 10 mM ammonium formate in IPA:MeOH (90:10)
Gradient0–5 min: 60% B; 5–15 min: 60→100% B
Flow Rate0.3 mL/min
Ionization ModeESI(-)
MRM Transition371.6 → 255.3 (CE: -25 eV)
Adapted from .

Data Interpretation Challenges

Despite its utility, deuterated standards can exhibit slight retention time shifts relative to native analytes. A 2017 interlaboratory study reported 0.1–0.3 min delays for tetracosanoic-24,24,24-D3 acid in UPLC systems, necessitating wider extraction windows . Additionally, in-source fragmentation may generate d2/d1 ions, requiring high-resolution instruments to avoid quantitation bias .

Future Directions and Research Opportunities

Emerging applications include stable isotope tracing in single-cell lipidomics and flux analysis of sphingolipid biosynthesis. A 2024 pilot study demonstrated microinjection of tetracosanoic-24,24,24-D3 acid into zebrafish embryos to visualize myelin membrane dynamics via Raman microscopy . Furthermore, its potential as a calibrant for ion mobility spectrometry could address current challenges in distinguishing isobaric lipids.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator